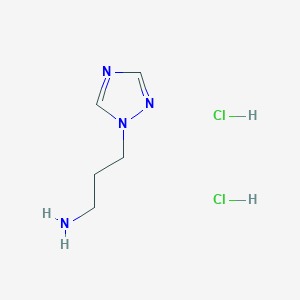

3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride

Descripción

3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride is a triazole-containing organic compound with a propane backbone. The dihydrochloride form would theoretically have two HCl molecules, resulting in a molecular formula of C₅H₁₂Cl₂N₄ and a molecular weight of ~199.08 g/mol.

Propiedades

IUPAC Name |

3-(1,2,4-triazol-1-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.2ClH/c6-2-1-3-9-5-7-4-8-9;;/h4-5H,1-3,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJQQUUJHMCHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637015-66-8 | |

| Record name | 3-(1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

3-(1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride is a compound featuring a triazole ring, which is known for its significant biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields, including medicine and agriculture.

The compound has the molecular formula C5H10N4·2HCl and a molecular weight of approximately 175.06 g/mol. It is characterized by a triazole ring connected to a propanamine chain, which contributes to its biological activity.

This compound exhibits various biochemical properties:

- Enzyme Interaction : It inhibits the aromatase enzyme, crucial for estrogen biosynthesis. This inhibition has implications in treating hormone-sensitive cancers such as breast cancer.

- Cell Signaling : The compound influences cell signaling pathways related to apoptosis (programmed cell death) and cell cycle regulation, suggesting potential applications in cancer therapy.

| Property | Description |

|---|---|

| Molecular Formula | C5H10N4·2HCl |

| Molecular Weight | 175.06 g/mol |

| Aromatase Inhibition | Yes |

| Effects on Apoptosis | Influences pathways |

| Stability | Remains stable under various laboratory conditions |

Cellular Effects

Research indicates that this compound has notable cytotoxic effects on cancer cells while exhibiting low toxicity towards normal cells. For instance, studies have demonstrated significant cytotoxicity against MCF-7 breast cancer cells using the MTT assay .

Molecular Mechanisms

The compound's mechanism of action primarily involves:

- Aromatase Inhibition : By inhibiting aromatase activity, it reduces estrogen levels, which can slow the growth of hormone-dependent tumors.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity : A study evaluated modified triazole compounds similar to 3-(1H-1,2,4-triazol-1-yl)propan-1-amine and found that they exhibited potent anticancer properties against various cell lines with minimal side effects on normal cells .

- Antimicrobial Properties : Research has also indicated that derivatives of this compound possess antimicrobial activity against several pathogens. For example, modifications to the triazole structure enhanced antifungal activity against plant pathogenic fungi .

Table 2: Case Study Overview

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxicity against MCF-7 cells |

| Antimicrobial Activity | Effective against plant pathogens |

| Mechanism of Action | Aromatase inhibition and ROS generation |

Applications

The biological activities of this compound open avenues for its application in:

- Pharmaceutical Development : As a potential drug candidate for treating hormone-sensitive cancers.

- Agricultural Chemistry : Its antifungal properties can be utilized in developing agricultural fungicides.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride and analogous compounds:

Key Comparisons:

Structural Variations: Triazole Position: The target compound and 2-(1H-1,2,4-Triazol-1-yl)propan-1-amine hydrochloride differ in triazole attachment (position 3 vs. 2), affecting steric interactions and binding affinity in biological systems . Complexity: Pyrimidine-linked derivatives (e.g., Compound 17) exhibit broader pharmacological activity due to extended aromatic systems, as seen in neuronal inhibitors .

Physicochemical Properties :

- Solubility : Dihydrochloride salts (e.g., 213.11 g/mol compound) generally exhibit higher aqueous solubility than hydrochloride salts, aiding formulation in biological assays .

- Molecular Weight : Derivatives with additional rings (e.g., quinconazole) have higher molecular weights, influencing their pharmacokinetic profiles .

Applications: Pharmaceuticals: Methyl-substituted triazoles (1909326-22-2) are prioritized for drug development due to their stability and reactivity . Agrochemicals: Quinazolinone-triazole hybrids (e.g., quinconazole) demonstrate fungicidal activity, leveraging the triazole’s heterocyclic reactivity .

Safety :

- Most triazole derivatives are irritants, necessitating protective handling. Hydrochloride and dihydrochloride salts require dry storage to prevent decomposition .

Research Findings and Limitations

- Activity in Inhibitors : Pyrimidine-triazole hybrids (e.g., Compound 17) show potent inhibitory activity in neuronal studies, suggesting that the dihydrochloride form of the target compound may similarly enhance efficacy in biological systems .

- Synthetic Challenges : highlights the use of general Method A for synthesizing triazole derivatives, but scalability and purity data for the dihydrochloride form are lacking .

Métodos De Preparación

Alkylation of 1H-1,2,4-Triazole with Halogenated Propylamines

The most common and direct synthetic approach involves the alkylation of 1H-1,2,4-triazole with a halogenated propan-1-amine derivative (e.g., 3-chloropropan-1-amine or 3-bromopropan-1-amine). This reaction typically proceeds under basic conditions using potassium carbonate as a catalyst in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Reaction Conditions:

- Temperature: 60–80°C

- Solvent: DMF or acetonitrile

- Base: Potassium carbonate (K₂CO₃)

- Time: Several hours under reflux

- Post-synthesis Treatment:

- The free base is converted into the dihydrochloride salt by treatment with hydrochloric acid in ethanol.

- Yields: Typically above 70%, with purity exceeding 95% after recrystallization.

| Synthetic Route | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Alkylation + HCl salt formation | K₂CO₃ | DMF | 80 | 72 |

| Direct coupling (less common) | None | Ethanol | 60 | 58 |

This method is scalable and amenable to industrial production, with continuous flow synthesis techniques reported to enhance efficiency and product consistency.

Alternative Synthetic Strategies

Cyclocondensation and Microwave-Assisted Synthesis

An alternative approach involves the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are structurally related compounds, through intramolecular cyclocondensation reactions using precursors such as succinic anhydride and aminoguanidine hydrochloride.

- Microwave Irradiation: This technique accelerates the reaction, typically conducted at elevated temperatures (~170–180°C) in solvents like ethanol or acetonitrile.

- Reaction Optimization: Studies indicate that solvent choice and base presence (potassium hydroxide) influence yields significantly. Non-aqueous base solutions improve yields compared to aqueous ones.

- Scope and Scale: The method has been successfully applied to prepare a diverse library of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides on scales from 1 mmol to 10 mmol with consistent yields around 58–66%.

Detailed Research Findings and Optimization

Influence of Reaction Parameters on Yield

- Temperature: Optimal yields are observed at moderate temperatures (60–80°C for alkylation, 170–180°C for microwave-assisted cyclocondensation).

- Solvent Effects: Polar aprotic solvents (DMF, acetonitrile) favor higher yields in alkylation. Ethanol is preferred in microwave-assisted methods.

- Base Selection: Potassium carbonate is effective in alkylation; potassium hydroxide (non-aqueous) enhances yields in cyclocondensation.

- Reaction Time: Controlled reaction times (several hours for alkylation, 25–50 minutes under microwave) optimize product formation without degradation.

- Purification: Recrystallization from ethanol/water mixtures yields high-purity dihydrochloride salts (>95%).

Spectroscopic and Analytical Confirmation

- NMR Spectroscopy: Confirms the presence of the triazole ring and propan-1-amine moiety, as well as tautomeric forms in related compounds.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- X-ray Crystallography: Used in related triazole derivatives to confirm molecular structure and tautomerism.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Advantages | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation with halopropylamine | 1H-1,2,4-Triazole + 3-chloropropan-1-amine | K₂CO₃, DMF, 80°C, reflux, several hours | Straightforward, scalable | ~72 | Requires post-reaction salt formation |

| Microwave-assisted cyclocondensation | Succinic anhydride + aminoguanidine hydrochloride | Ethanol or MeCN, 170–180°C, 25–50 min | Rapid, suitable for diverse derivatives | 58–66 | Effective for related amides |

Q & A

Q. What are the standard protocols for synthesizing 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride and ensuring purity?

Synthesis typically involves coupling 1,2,4-triazole with a propan-1-amine precursor under nucleophilic substitution conditions. For example, similar dihydrochloride derivatives (e.g., compounds 16–20 in ) are synthesized via General Method A , which includes refluxing intermediates with HCl for salt formation. Purification is achieved through recrystallization or column chromatography. Purity (>95%) is validated using reversed-phase HPLC and NMR spectroscopy .

Q. How is the compound characterized structurally, and what analytical methods are critical for confirmation?

Structural confirmation relies on ¹H/¹³C NMR to identify proton environments (e.g., triazole ring protons at δ 8.5–9.0 ppm, amine protons at δ 2.5–3.5 ppm) and carbon backbone signals. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions). For dihydrochloride salts, elemental analysis (Cl⁻ content) and X-ray crystallography (if crystalline) are recommended .

Advanced Research Questions

Q. How does the substitution pattern of the triazole ring influence the compound's biological activity or reactivity?

The 1,2,4-triazole ring’s electron-rich nature enhances hydrogen bonding and π-π stacking, critical for enzyme inhibition (e.g., neuronal nitric oxide synthase in ). Modifications at the triazole’s N-1 position (e.g., fluorophenyl groups in compound 17 ) increase steric bulk and lipophilicity, altering cell permeability and target affinity. Comparative studies with 1,2,3-triazole analogs () show reduced activity due to weaker electronic interactions .

Q. What experimental strategies address stability challenges during storage or in biological matrices?

Dihydrochloride salts generally exhibit improved stability over free bases. Storage at -20°C under inert atmosphere minimizes hygroscopic degradation ( ). In biological assays, stability is assessed via LC-MS/MS over 24–72 hours in PBS or plasma. If degradation occurs (e.g., deamination), stabilizers like EDTA or antioxidants (e.g., ascorbic acid) are tested .

Q. How can researchers resolve contradictory data in solubility or bioavailability studies?

Contradictions often arise from solvent polarity or pH effects. For example, solubility in aqueous buffers (pH 4–6) may differ from DMSO-based assays. Use equilibrium solubility assays (shake-flask method) under physiologically relevant conditions. Bioavailability discrepancies are addressed by comparing logP values (calculated vs. experimental) and adjusting formulation (e.g., nanoemulsions for low solubility) .

Q. What methodologies optimize the compound’s selectivity in enzyme inhibition assays?

Competitive inhibition assays (e.g., fluorescence polarization or SPR) with isoform-specific substrates (e.g., neuronal vs. endothelial nitric oxide synthase) are used. Structure-activity relationship (SAR) studies guided by molecular docking (e.g., AutoDock Vina) identify critical binding residues. For example, fluorophenyl substitutions in compound 17 ( ) enhance selectivity by occupying hydrophobic pockets .

Q. How do researchers interpret conflicting NMR splitting patterns in derivatives?

Signal splitting (e.g., doublets for NH₂ protons) may indicate restricted rotation or hydrogen bonding. Variable-temperature NMR (VT-NMR) can distinguish dynamic effects. For diastereotopic protons (e.g., in propan-1-amine chains), 2D NOESY or COSY spectra resolve spatial correlations. Contradictions are resolved by comparing with simulated spectra (e.g., ACD/Labs) .

Q. What strategies mitigate solubility limitations in in vivo studies?

Salt forms (e.g., dihydrochloride) improve aqueous solubility but may require pH adjustment. Prodrug approaches (e.g., acetylated amines) enhance passive diffusion. For injectable formulations, co-solvents (e.g., PEG 400) or cyclodextrin complexes are tested. Pharmacokinetic studies in rodents (IV vs. oral routes) guide dose optimization .

Methodological Tables

Table 1. Key Analytical Parameters for Characterization

Table 2. Stability Assessment Protocol (Adapted from )

| Condition | Timeframe | Degradation Marker |

|---|---|---|

| -20°C (desiccated) | 6 months | Cl⁻ content (<5% loss) |

| 25°C/60% RH | 1 month | HPLC purity (>90%) |

| PBS (pH 7.4, 37°C) | 72 hours | Parent compound recovery (%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.